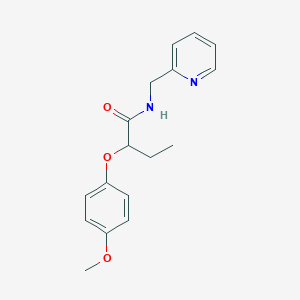![molecular formula C15H31N3O B5033936 N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine, also known as NMP, is a chemical compound that belongs to the family of piperidines. It is a synthetic compound that has been extensively studied for its potential use in scientific research. NMP has been found to have a wide range of applications in the field of pharmacology, particularly in the study of neurotransmitter systems and their role in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine involves the selective inhibition of the norepinephrine transporter. This leads to an increase in the levels of norepinephrine in the brain, which can have a wide range of effects on various physiological and pathological processes. This compound has also been shown to have some affinity for other neurotransmitter systems, including the dopamine and serotonin systems, although its effects on these systems are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and the specific physiological or pathological process being studied. However, some of the key effects of this compound include an increase in the levels of norepinephrine in the brain, which can lead to increased alertness, arousal, and attention. This compound has also been shown to have some effects on other neurotransmitter systems, including the dopamine and serotonin systems, although the exact nature of these effects is still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine in lab experiments is its selectivity for the norepinephrine transporter. This makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes. However, there are also some limitations to using this compound in lab experiments. For example, its effects on other neurotransmitter systems, such as the dopamine and serotonin systems, are less well understood, which can make it difficult to interpret the results of experiments that involve these systems.
Direcciones Futuras
There are many future directions for research on N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine. One area of interest is the development of more selective inhibitors of the norepinephrine transporter, which could provide even more valuable tools for studying the role of norepinephrine in various physiological and pathological processes. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the dopamine and serotonin systems, which could provide valuable insights into the complex interactions between these systems. Additionally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of disorders that are associated with dysregulation of the norepinephrine system.
Métodos De Síntesis
The synthesis of N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine involves the reaction of 4-piperidone with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various chromatographic techniques to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of pharmacology, particularly in the study of neurotransmitter systems and their role in various physiological and pathological processes. This compound has been shown to act as a selective inhibitor of the norepinephrine transporter, which plays a key role in regulating the levels of norepinephrine in the brain. This makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-2-7-17-9-4-15(5-10-17)16-6-3-8-18-11-13-19-14-12-18/h15-16H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMZZLOHHOYQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-ethoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5033858.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5033865.png)


![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)
![N-(2-methoxyethyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5033894.png)
![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)

![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)benzyl]-2-pentanamine](/img/structure/B5033924.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5033941.png)
![ethyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5033948.png)
